molecular formula C13H10Cl2N4O B1674250 IC87201 CAS No. 866927-10-8

IC87201

Numéro de catalogue: B1674250
Numéro CAS: 866927-10-8
Poids moléculaire: 309.15 g/mol
Clé InChI: QEHVTUCLCBXQIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

IC87201 est un composé connu pour son rôle d'inhibiteur de l'interaction entre la protéine de densité postsynaptique 95 (PSD-95) et la synthase d'oxyde nitrique neuronale (nNOS). Cette interaction est cruciale dans la voie de signalisation intracellulaire des récepteurs du N-méthyl-D-aspartate (NMDA), qui sont impliqués dans divers processus neurologiques. This compound s'est avéré prometteur pour réduire les lésions cérébrales post-AVC et améliorer les performances comportementales chez les modèles animaux .

Mécanisme D'action

Target of Action

IC87201, also known as 2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol, is a potent inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and post-synaptic density protein 95 (PSD-95) . These proteins play a crucial role in neuronal synapses, where nNOS is a nitric oxide (NO)-producing enzyme that interacts with the scaffolding protein PSD-95 .

Mode of Action

This compound acts by binding to the β-finger of nNOS-PDZ and allosterically inhibiting the nNOS-PDZ/PSD-95-PDZ interactions . This interaction is crucial for the formation of the ternary nNOS/PSD-95/NMDA receptor complex, which ensures efficient and localized NO production as a result of glutamate-mediated Ca2+ influx via the NMDA receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the nNOS/PSD-95/NMDA receptor complex . By inhibiting the interaction between nNOS and PSD-95, this compound disrupts this complex, thereby reducing the harmful production of NO that occurs in disease states involving glutamate-mediated excitotoxicity, such as ischemic stroke, neuropathic pain, and neurodegenerative diseases .

Result of Action

This compound has shown promise in cellular experiments and animal models of ischemic stroke and pain . It has been found to significantly attenuate post-ischemia damages, improve hippocampal histological injury following brain ischemia, and improve memory impairment resulting from brain ischemia . It also ameliorates heart rate variability in the rat model of middle cerebral artery occlusion .

Action Environment

The action of this compound is influenced by the environment within the neuronal synapses where the nNOS/PSD-95/NMDA receptor complex is located . The efficacy of this compound is likely to be influenced by factors such as the level of glutamate-mediated excitotoxicity and the presence of ischemic conditions . .

Analyse Biochimique

Biochemical Properties

IC-87201 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between nNOS and PSD-95. This interaction is crucial for the production of nitric oxide (NO) in neuronal synapses. IC-87201 inhibits the binding of PSD-95 to nNOS, thereby reducing the production of NO, which is often associated with neurotoxicity in conditions like ischemic stroke and neuropathic pain . The compound interacts with the PDZ domains of nNOS and PSD-95, although studies have shown that it does not inhibit the nNOS catalytic activity .

Cellular Effects

IC-87201 has been shown to influence various cellular processes, particularly in neuronal cells. It reduces the production of reactive oxygen species (ROS) and inhibits apoptosis in primary rat cortical neurons . Additionally, IC-87201 affects cell signaling pathways by inhibiting NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation . This inhibition helps in reducing neuronal damage and cell death, which are common in neurodegenerative diseases and conditions involving excitotoxicity .

Molecular Mechanism

At the molecular level, IC-87201 exerts its effects by binding to the PDZ domains of nNOS and PSD-95, thereby preventing their interaction . This inhibition disrupts the formation of the nNOS/PSD-95/NMDA receptor complex, which is responsible for localized NO production in response to glutamate-mediated calcium influx . By uncoupling NO production from NMDA receptor activation, IC-87201 reduces the harmful effects of excessive NO production without affecting NMDA receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IC-87201 have been observed to change over time. The compound has shown stability under in vitro conditions, maintaining its inhibitory effects on the nNOS/PSD-95 interaction over extended periods . Long-term studies have indicated that IC-87201 can provide sustained neuroprotection and reduce chronic pain symptoms in animal models .

Dosage Effects in Animal Models

The effects of IC-87201 vary with different dosages in animal models. At lower doses, the compound effectively reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain . Higher doses have been associated with increased efficacy in reducing neuronal damage and improving behavioral outcomes in models of ischemic stroke . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for IC-87201 .

Metabolic Pathways

IC-87201 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of the nNOS/PSD-95 interaction affects the metabolic flux of NO production, thereby influencing the levels of metabolites associated with oxidative stress and neurotoxicity .

Transport and Distribution

Within cells and tissues, IC-87201 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents facilitates its cellular uptake and distribution . IC-87201’s localization and accumulation in neuronal tissues are critical for its efficacy in reducing neurotoxicity and providing neuroprotection .

Subcellular Localization

IC-87201’s subcellular localization is primarily within neuronal synapses, where it exerts its inhibitory effects on the nNOS/PSD-95 interaction . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in reducing localized NO production and neurotoxicity .

Analyse Des Réactions Chimiques

IC87201 subit principalement des réactions qui impliquent son interaction avec les protéines plutôt que des réactions chimiques traditionnelles comme l'oxydation ou la réduction. Il inhibe la liaison de la PSD-95 à la nNOS, réduisant ainsi la production d'oxyde nitrique, qui est un facteur clé dans l'excitotoxicité et les dommages neuronaux . L'efficacité du composé est évaluée par des méthodes biochimiques et biophysiques telles que la polarisation de fluorescence et la calorimétrie de titration isotherme .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la neurologie et de la cardiologie :

Mécanisme d'action

This compound exerce ses effets en inhibant l'interaction protéine-protéine entre la PSD-95 et la nNOS. Cette inhibition bloque la production de monophosphate de guanosine cyclique (GMPc) induite par le NMDA dans les cultures d'hippocampe, réduisant ainsi l'excitotoxicité et les dommages neuronaux . Le composé cible spécifiquement les domaines PDZ de la PSD-95, empêchant son interaction avec la nNOS sans affecter d'autres interactions cruciales de la PSD-95 .

Propriétés

IUPAC Name

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVTUCLCBXQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 3
Reactant of Route 3
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 4
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 5
Reactant of Route 5
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 6
Reactant of Route 6
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Customer
Q & A

Q1: How does IC87201 interact with its target and what are the downstream effects?

A: this compound disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, this compound reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.

Q2: What are the documented effects of this compound in animal models of stroke?

A: In a rat model of middle cerebral artery occlusion (MCAO), this compound administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that this compound administration attenuates post-stroke injuries [].

Q3: How does this compound impact opioid reward and relapse-like behavior?

A: Research indicates that this compound can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, this compound attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while this compound didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].

Q4: Are there any known structural analogs of this compound with similar biological activity?

A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like this compound, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.

Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?

A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, this compound and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.